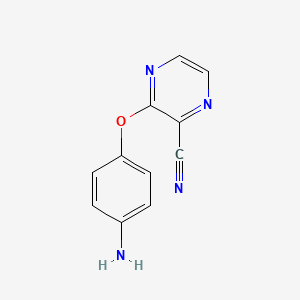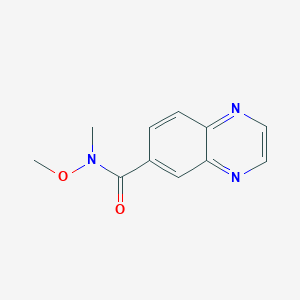
Quinoxaline-6-carboxylic acid methoxy-methyl-amide
Overview
Description
Quinoxaline-6-carboxylic acid methoxy-methyl-amide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with methoxy and methyl groups at the nitrogen atoms.
Mechanism of Action
Target of Action
Quinoxaline-6-carboxylic acid methoxy-methyl-amide, also known as N-methoxy-N-methylquinoxaline-6-carboxamide, is a compound that has been the subject of extensive research due to its emergence as an important chemical moiety . .
Mode of Action
Quinoxaline derivatives have been shown to demonstrate a wide range of physicochemical and biological activities
Biochemical Pathways
Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules , suggesting that they may interact with multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been shown to demonstrate a wide range of physicochemical and biological activities , suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Quinoxaline-6-carboxylic acid methoxy-methyl-amide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression patterns, resulting in changes in cellular behavior and function. These cellular effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s ability to inhibit enzyme activity can result in changes in metabolic pathways and gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular behavior, highlighting the importance of temporal analysis in understanding its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Studying these metabolic pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to understand its transport mechanisms. Additionally, the compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide typically involves the reaction of quinoxaline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline-6-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoxaline-6-carboxamide.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Quinoxaline-6-carboxylic acid methoxy-methyl-amide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reference substance for drug impurities and reagents.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-6-carboxamide: Lacks the methoxy and methyl substitutions, resulting in different chemical properties and biological activities.
N-methylquinoxaline-6-carboxamide: Contains only the methyl substitution, which affects its reactivity and applications.
N-methoxyquinoxaline-6-carboxamide: Contains only the methoxy substitution, leading to variations in its chemical behavior.
Uniqueness
Quinoxaline-6-carboxylic acid methoxy-methyl-amide is unique due to the presence of both methoxy and methyl groups, which enhance its stability and bioactivity
Properties
IUPAC Name |
N-methoxy-N-methylquinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHSHYYNLMLVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)
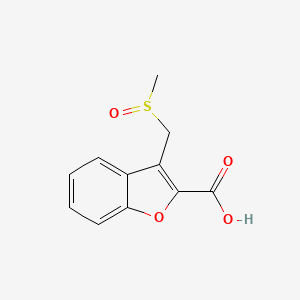
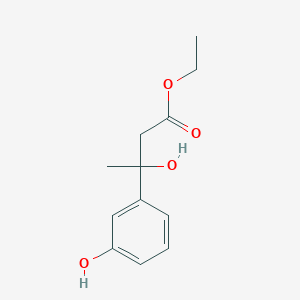
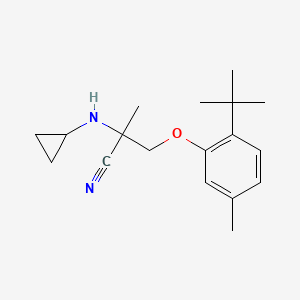

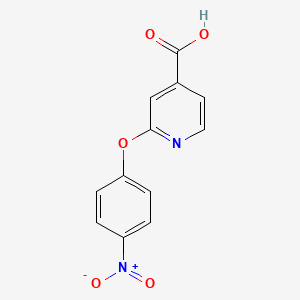
![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
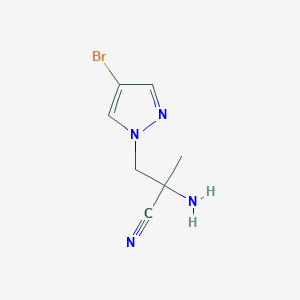
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
